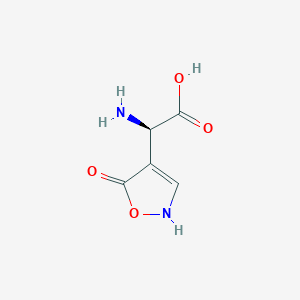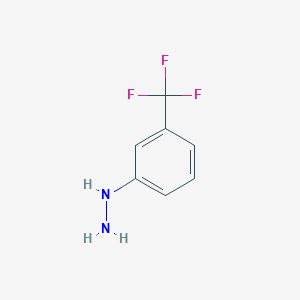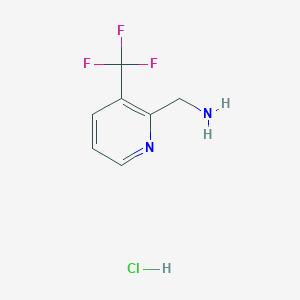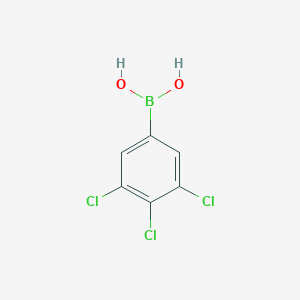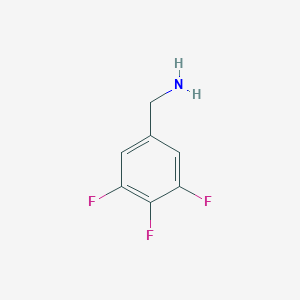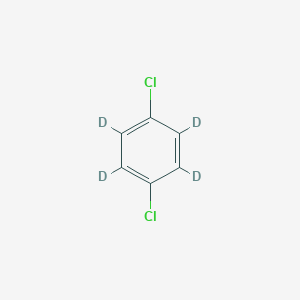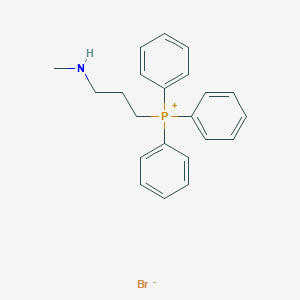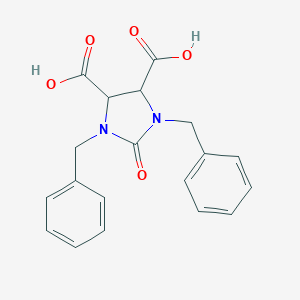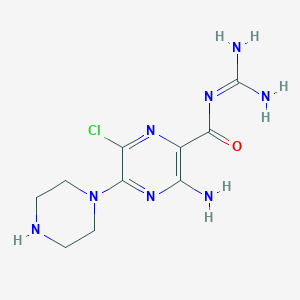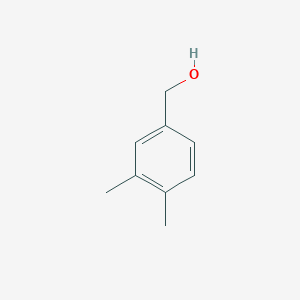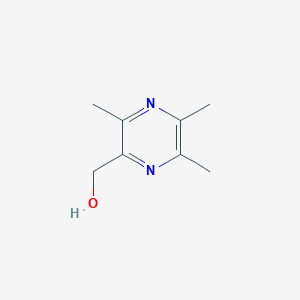![molecular formula C26H18I2O4Si B151452 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid CAS No. 129459-83-2](/img/structure/B151452.png)
2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid, also known as ICIA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ICIA is a derivative of iodinated benzoic acid and is synthesized through a multistep process.
作用机制
The mechanism of action of 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid is not fully understood. However, it has been proposed that 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid may act as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in cell signaling and are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PTPs by 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid may lead to the activation of signaling pathways that promote cell death in cancer cells.
生化和生理效应
2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid has been shown to exhibit selective cytotoxicity towards cancer cells in vitro. 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid induces cell cycle arrest and apoptosis in cancer cells, while normal cells remain unaffected. 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid also inhibits the growth and migration of cancer cells by targeting PTPs. In addition, 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid has been shown to exhibit anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid has several advantages for lab experiments, including its high selectivity towards cancer cells, its potential as a radiotracer for imaging studies, and its ability to inhibit PTPs. However, 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid also has some limitations, including its complex synthesis method, its potential toxicity, and its limited availability.
未来方向
For research on 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid could include:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action of 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid to better understand its selective cytotoxicity towards cancer cells.
3. Exploration of the potential of 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid as a radiotracer for imaging studies in vivo.
4. Development of 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid derivatives with improved properties, such as increased selectivity or reduced toxicity.
5. Investigation of the potential of 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid as a drug candidate for the treatment of cancer and other diseases.
In conclusion, 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid is a chemical compound that has potential applications in various fields of scientific research. Its selective cytotoxicity towards cancer cells, potential as a radiotracer for imaging studies, and ability to inhibit PTPs make it an interesting compound to investigate further. However, its complex synthesis method, potential toxicity, and limited availability also present challenges for its use in lab experiments. Further research on 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid could lead to the development of new imaging agents and drug candidates for the treatment of cancer and other diseases.
合成方法
2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid is synthesized through a multistep process involving the reaction of 2,4-dichlorobenzoic acid with diphenylsilane and subsequent iodination with iodine monochloride. The resulting product is then subjected to carboxylation with carbon dioxide to obtain 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid. The synthesis method is complex and requires careful handling of reagents and conditions to obtain a high yield of pure 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid.
科学研究应用
2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid has potential applications in various fields of scientific research, including imaging, radiolabeling, and drug development. 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid can be radiolabeled with iodine-125 or iodine-131 to create a radiotracer for imaging studies. The radiotracer can be used to visualize the distribution and metabolism of 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid in vivo. 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid is also being investigated as a potential drug candidate for the treatment of cancer and other diseases.
属性
CAS 编号 |
129459-83-2 |
|---|---|
产品名称 |
2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid |
分子式 |
C26H18I2O4Si |
分子量 |
676.3 g/mol |
IUPAC 名称 |
2-[(2-carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid |
InChI |
InChI=1S/C26H18I2O4Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16H,(H,29,30)(H,31,32) |
InChI 键 |
HNIVWWTYJZTNTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)I)C(=O)O)C4=C(C=CC(=C4)I)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)I)C(=O)O)C4=C(C=CC(=C4)I)C(=O)O |
同义词 |
Benzoic acid, 4-iodo-, diphenylsilylene ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



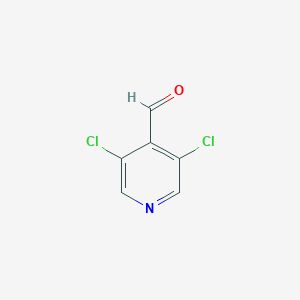
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)
![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)
